molecular formula C12H20N2PbS4 B1623744 Lead bis(piperidine-1-carbodithioate) CAS No. 41556-46-1

Lead bis(piperidine-1-carbodithioate)

Cat. No.: B1623744
CAS No.: 41556-46-1
M. Wt: 528 g/mol
InChI Key: WRBHGAMSUYCQFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C₁₂H₂₀N₂PbS₄ and a molecular weight of 527.76 g/mol It is known for its unique structure, which includes a lead ion coordinated with two piperidine-1-carbodithioate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lead bis(piperidine-1-carbodithioate) typically involves the reaction of piperidine with carbon disulfide in the presence of a base, followed by the addition of a lead salt. The general reaction can be summarized as follows:

    Formation of Piperidine-1-carbodithioate: Piperidine reacts with carbon disulfide in the presence of sodium hydroxide to form piperidine-1-carbodithioate.

    Coordination with Lead: The piperidine-1-carbodithioate is then reacted with a lead salt, such as lead acetate, to form lead bis(piperidine-1-carbodithioate).

Industrial Production Methods: Industrial production methods for lead bis(piperidine-1-carbodithioate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lead bis(piperidine-1-carbodithioate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead sulfide and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lead metal and piperidine derivatives.

    Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lead sulfide, while reduction can produce elemental lead .

Scientific Research Applications

Lead bis(piperidine-1-carbodithioate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lead bis(piperidine-1-carbodithioate) involves its interaction with molecular targets through its piperidine-1-carbodithioate ligands. These ligands can coordinate with metal ions and other molecules, influencing various biochemical pathways. The lead ion can also interact with biological molecules, potentially leading to toxic effects .

Comparison with Similar Compounds

    Morpholine derivatives: These compounds share a similar ring structure but differ in their chemical properties and applications.

    Piperazine derivatives: Piperazine compounds have a similar nitrogen-containing ring but exhibit different biological activities.

    Other piperidine derivatives: Compounds like piperine and piperidine itself have different uses and mechanisms of action.

Uniqueness: Its distinct chemical structure sets it apart from other piperidine derivatives .

Properties

IUPAC Name

lead(2+);piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NS2.Pb/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBHGAMSUYCQFW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2PbS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194410
Record name Lead bis(piperidine-1-carbodithioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41556-46-1
Record name (T-4)-Bis(1-piperidinecarbodithioato-κS,κS′)lead
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41556-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lead bis(piperidine-1-carbodithioate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead bis(piperidine-1-carbodithioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead bis(piperidine-1-carbodithioate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lead bis(piperidine-1-carbodithioate)
Reactant of Route 2
Lead bis(piperidine-1-carbodithioate)
Reactant of Route 3
Lead bis(piperidine-1-carbodithioate)
Reactant of Route 4
Lead bis(piperidine-1-carbodithioate)
Reactant of Route 5
Lead bis(piperidine-1-carbodithioate)
Reactant of Route 6
Lead bis(piperidine-1-carbodithioate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.